2,5-Thiophenedicarbonyl dichloride is a chemical compound characterized by the presence of two carbonyl groups attached to a thiophene ring. Its molecular formula is C6H4Cl2O2S, and it is often utilized in synthetic organic chemistry as a reagent for the introduction of thiophene moieties into various organic structures. The compound exhibits properties typical of acyl chlorides, including high reactivity towards nucleophiles.
Here are some areas of scientific research where 2,5-thiphenedicarbonyl dichloride is used:
This compound can be used as a building block to create more complex thiophene-based molecules. Thiophenes are a class of five-membered aromatic heterocycles with a variety of applications in materials science and medicinal chemistry ScienceDirect: . By reacting 2,5-thiophenedicarbonyl dichloride with different nucleophiles, researchers can introduce various functional groups onto the thiophene ring, leading to diverse new molecules with potential applications Royal Society of Chemistry.
,5-Thiophenedicarbonyl dichloride can be used to create polymers with interesting electrical and optical properties. These polymers have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells Wiley Online Library.
Researchers are exploring the use of 2,5-thiophenedicarbonyl dichloride to synthesize novel molecules with potential medicinal properties. The ability to modify the structure of the molecule allows researchers to explore interactions with biological targets ACS Publications.
The primary reactions involving 2,5-thiophenedicarbonyl dichloride include:
While specific biological activities of 2,5-thiophenedicarbonyl dichloride are not extensively documented, derivatives of thiophene compounds have been reported to possess antimicrobial and anticancer properties. The biological relevance often stems from their ability to interact with biological macromolecules, influencing various biochemical pathways.
Several synthesis methods for 2,5-thiophenedicarbonyl dichloride have been documented:
2,5-Thiophenedicarbonyl dichloride finds applications in various fields:
Interaction studies involving 2,5-thiophenedicarbonyl dichloride primarily focus on its reactivity with nucleophiles. These studies help elucidate its behavior in various chemical environments and can guide its application in synthetic pathways. The compound's interactions are critical for understanding its role in forming larger molecular frameworks.
Several compounds share structural similarities with 2,5-thiophenedicarbonyl dichloride. Here is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Thiophenecarboxylic Acid | Contains a single carboxylic acid group | Less reactive than dichloride |
| 2,5-Thiophenedicarboxylic Acid | Two carboxylic acid groups | More polar and less reactive than dichloride |
| Thiophene | Basic five-membered aromatic ring | Lacks functional groups for further reactions |
| 3-Thiophenecarboxylic Acid | Carboxylic acid at position 3 | Different positional isomerism affects reactivity |
The uniqueness of 2,5-thiophenedicarbonyl dichloride lies in its dual carbonyl functionality and chlorinated nature, making it particularly reactive and versatile for various synthetic applications.
The thermal stability of 2,5-thiophenedicarbonyl dichloride represents a critical aspect of its physicochemical characterization. The compound exhibits typical behavior characteristic of aromatic acid chlorides, with thermal decomposition pathways that are influenced by both the thiophene ring system and the reactive acyl chloride functionalities.
Decomposition Temperature and Thermal Behavior
The melting point of 2,5-thiophenedicarbonyl dichloride is reported as 43-47°C, indicating relatively low thermal stability in the solid state [1] [2]. The boiling point under reduced pressure conditions is 150-152°C at 11 mmHg, suggesting that the compound undergoes decomposition at elevated temperatures under normal atmospheric conditions [2].
Thermal decomposition of acid chlorides generally follows predictable pathways involving the release of hydrochloric acid and carbon dioxide [3]. For 2,5-thiophenedicarbonyl dichloride, the decomposition process is initiated by the thermal instability of the acyl chloride groups, which are particularly susceptible to hydrolysis and thermal breakdown. The presence of the thiophene ring system provides some degree of thermal stability through aromatic conjugation, but the overall thermal behavior is dominated by the reactive acid chloride functionalities.
Thermogravimetric Analysis Data
| Temperature Range (°C) | Mass Loss (%) | Decomposition Process |
|---|---|---|
| 43-47 | Initial | Melting point transition |
| 100-150 | Significant | Primary decomposition onset |
| 150-200 | Major | Complete thermal breakdown |
| >200 | Minimal | Carbonaceous residue formation |
Decomposition Mechanisms
The primary decomposition pathway involves the hydrolysis of acyl chloride groups in the presence of trace moisture, leading to the formation of 2,5-thiophenedicarboxylic acid and hydrochloric acid [3]. Secondary decomposition pathways include decarboxylation reactions at elevated temperatures, resulting in the formation of thiophene derivatives and carbon dioxide.
The thermal decomposition kinetics follow first-order kinetics for the initial stages, transitioning to more complex multi-step processes as temperature increases. The activation energy for decomposition is estimated to be in the range of 80-120 kJ/mol, typical for aromatic acid chlorides [3].
The solubility profile of 2,5-thiophenedicarbonyl dichloride in organic media reflects the compound's amphiphilic nature, combining the polar acyl chloride groups with the aromatic thiophene ring system. Understanding these solubility characteristics is essential for synthetic applications and purification protocols.
Solvent Classification and Solubility Behavior
The compound exhibits varying solubility depending on the nature of the organic solvent system. In polar aprotic solvents such as dichloromethane and chloroform, 2,5-thiophenedicarbonyl dichloride demonstrates excellent solubility due to favorable interactions between the polar acyl chloride groups and the solvent molecules .
| Solvent Class | Solubility | Interaction Mechanism |
|---|---|---|
| Polar aprotic (THF, DCM) | Excellent | Dipole-dipole interactions |
| Polar protic (alcohols) | Limited | Competitive hydrogen bonding |
| Nonpolar (hexane, toluene) | Moderate | Aromatic π-π interactions |
| Ether solvents | Good | Coordination to oxygen atoms |
Temperature-Dependent Solubility
The solubility of 2,5-thiophenedicarbonyl dichloride increases with temperature in most organic solvents, following typical endothermic dissolution behavior. The temperature coefficient of solubility is particularly pronounced in polar aprotic solvents, where increased thermal energy facilitates solvation of the polar acyl chloride groups.
Solubility Parameters and Thermodynamic Analysis
The Hansen solubility parameters for 2,5-thiophenedicarbonyl dichloride can be estimated based on group contribution methods and experimental solubility data. The compound exhibits moderate dispersion forces (δd ≈ 18-20 MPa½), significant polar interactions (δp ≈ 8-12 MPa½), and limited hydrogen bonding capability (δh ≈ 2-4 MPa½) [5] [6].
Practical Implications for Synthetic Applications
The optimal solvent systems for reactions involving 2,5-thiophenedicarbonyl dichloride include dichloromethane, chloroform, and tetrahydrofuran. These solvents provide adequate solubility while minimizing competing side reactions such as hydrolysis. The use of polar protic solvents should be avoided due to rapid hydrolysis of the acyl chloride groups [7].
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 2,5-thiophenedicarbonyl dichloride provides distinctive signatures that enable unambiguous identification and purity assessment. The thiophene ring protons appear as characteristic signals in the aromatic region, typically between 7.5-8.5 ppm [8] [9].
The two equivalent protons of the thiophene ring (H-3 and H-4) appear as a singlet due to the symmetric substitution pattern. The chemical shift is influenced by the electron-withdrawing effect of the carbonyl chloride groups, resulting in significant deshielding compared to unsubstituted thiophene derivatives [8].
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-3, H-4 | 7.8-8.2 | Singlet | 2H | Thiophene ring protons |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides detailed information about the carbon framework of 2,5-thiophenedicarbonyl dichloride. The carbonyl carbon atoms appear significantly downfield, typically around 160-170 ppm, characteristic of acyl chloride functionalities [9].
The thiophene ring carbons exhibit distinct chemical shifts reflecting their electronic environment. The carbons bearing the carbonyl chloride groups (C-2 and C-5) appear more downfield compared to the unsubstituted ring carbons (C-3 and C-4) [9].
| Carbon Position | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C=O | 160-170 | Carbonyl carbon |
| C-2, C-5 | 145-155 | Substituted thiophene carbons |
| C-3, C-4 | 130-140 | Unsubstituted thiophene carbons |
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques
Correlation spectroscopy (COSY) experiments reveal connectivity patterns within the thiophene ring system, confirming the symmetric substitution pattern. Heteronuclear single quantum coherence (HSQC) spectroscopy provides direct correlations between protons and their attached carbons, enabling complete assignment of the NMR spectrum.
The 2D NMR data are particularly valuable for confirming the regioisomeric purity of the compound and detecting potential impurities arising from alternative substitution patterns or hydrolysis products [10].
Carbonyl Stretching Vibrations
The infrared spectrum of 2,5-thiophenedicarbonyl dichloride exhibits characteristic carbonyl stretching frequencies that serve as diagnostic markers for the acyl chloride functionality. The C=O stretching mode appears at approximately 1750-1780 cm⁻¹, significantly higher than typical carboxylic acid derivatives due to the electron-withdrawing effect of the chlorine atoms [11] [12].
Thiophene Ring Vibrations
The thiophene ring system contributes several characteristic vibrational modes to the infrared spectrum. The C=C stretching vibrations appear in the range of 1400-1600 cm⁻¹, while the C-H out-of-plane bending modes provide fingerprint information in the 700-900 cm⁻¹ region [11].
| Frequency Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 1750-1780 | C=O stretch (acyl chloride) | Strong |
| 1400-1600 | C=C stretch (thiophene) | Medium |
| 1200-1300 | C-Cl stretch | Medium |
| 700-900 | C-H out-of-plane bend | Weak |
Fingerprint Region Analysis
The fingerprint region (400-1400 cm⁻¹) provides detailed structural information specific to the 2,5-substitution pattern of the thiophene ring. The C-Cl stretching vibrations appear around 1200-1300 cm⁻¹, while the thiophene ring breathing modes contribute to the complex pattern observed in the 600-800 cm⁻¹ region [11].
Practical Applications in Quality Control
Infrared spectroscopy serves as a rapid and reliable method for identity confirmation and purity assessment of 2,5-thiophenedicarbonyl dichloride. The characteristic carbonyl stretching frequency provides immediate information about the integrity of the acyl chloride groups, while the thiophene ring vibrations confirm the aromatic substitution pattern [13].
Molecular Ion Characteristics
The mass spectrum of 2,5-thiophenedicarbonyl dichloride exhibits a molecular ion peak at m/z 209, corresponding to the molecular formula C₆H₂Cl₂O₂S [2]. The molecular ion peak intensity is typically moderate due to the thermal instability of the acyl chloride groups under electron ionization conditions.
The isotope pattern reflects the presence of two chlorine atoms, with the M+2 and M+4 peaks appearing with characteristic intensities based on the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl) [14].
Fragmentation Pathways
The primary fragmentation pathway involves the loss of chlorine atoms (m/z 174, 139) and carbonyl chloride groups (m/z 146). The thiophene ring system provides a stable fragment that appears prominently in the mass spectrum, typically around m/z 84 [14].
| m/z | Relative Intensity | Fragment Assignment |
|---|---|---|
| 209 | 25-40% | Molecular ion [M]⁺ |
| 174 | 60-80% | [M-Cl]⁺ |
| 146 | 40-60% | [M-COCl]⁺ |
| 84 | 80-100% | Thiophene ring fragment |
Secondary Fragmentation Processes
Secondary fragmentation involves ring opening and rearrangement processes that generate smaller fragment ions. The loss of sulfur (m/z 52) and the formation of various hydrocarbon fragments contribute to the complex fragmentation pattern observed in the higher energy regions of the mass spectrum [14].
Analytical Applications
Mass spectrometry provides definitive molecular weight confirmation and structural elucidation capabilities for 2,5-thiophenedicarbonyl dichloride. The characteristic fragmentation pattern serves as a unique fingerprint for compound identification, while the molecular ion peak confirms the molecular formula and isotopic composition [14].
Corrosive